N-アセチル-D-ラクトサミン

概要

説明

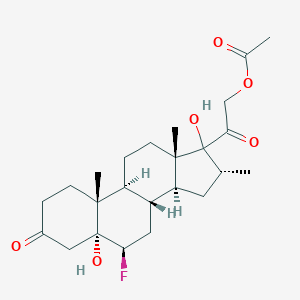

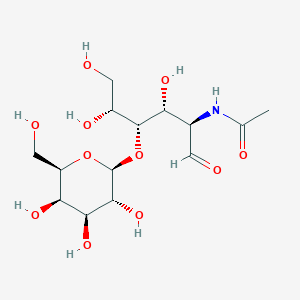

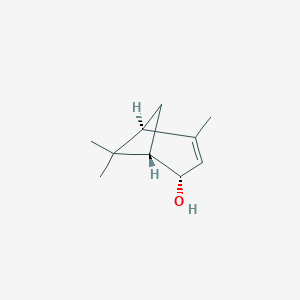

N-acetyl-D-Lactosamine is a disaccharide composed of galactose and N-acetylglucosamine. It is a significant structural element in various glycoconjugates of biological importance. This compound is found in human milk oligosaccharides and plays a crucial role in cellular recognition processes, including malignant transformation and metastasis .

科学的研究の応用

N-acetyl-D-Lactosamine has a wide range of applications in scientific research:

作用機序

N-アセチル-D-ラクトサミンは、炭水化物抗原として機能し、正常な細胞認識プロセスに関与しています。これは、特定の糖に特異的に結合するタンパク質であるレクチンと相互作用します。 この相互作用は、細胞接着やシグナル伝達を含む様々な生物学的プロセスを仲介します . 腫瘍細胞上の特定の炭水化物プロファイルを認識するこの化合物の能力は、癌研究における貴重なツールとなっています .

類似の化合物:

N-アセチルグルコサミン: N-アセチル-D-ラクトサミンの構成要素である単糖。

N-アセチルガラクトサミン: 類似の構造的性質を持つ別の単糖。

ラクトース: ガラクトースとグルコースからなる二糖類で、N-アセチル-D-ラクトサミンと構造的に似ています。

独自性: N-アセチル-D-ラクトサミンは、細胞認識における特定の役割と、母乳オリゴ糖の構造への関与により、ユニークです。 レクチンと相互作用する能力と、癌研究における重要性は、他の類似の化合物との差別化につながります .

生化学分析

Biochemical Properties

N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .

Cellular Effects

N-Acetyl-D-lactosamine has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or N-Acetyl-D-lactosamine units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-lactosamine involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl-D-lactosamine can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases N-Acetyl-D-lactosamine synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .

Dosage Effects in Animal Models

The effects of N-Acetyl-D-lactosamine can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .

Metabolic Pathways

N-Acetyl-D-lactosamine is involved in several metabolic pathways. The catabolic pathways of N-Acetyl-D-lactosamine in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .

Subcellular Localization

It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .

準備方法

Synthetic Routes and Reaction Conditions: N-acetyl-D-Lactosamine can be synthesized enzymatically using β-galactosidase from Thermus thermophilus in the presence of room temperature ionic liquids. This method enhances the regioselectivity of the transglycosylation reaction, leading to increased synthesis of N-acetyl-D-Lactosamine . Another method involves the use of transformed yeast cells expressing a galactosyltransferase enzyme .

Industrial Production Methods: Industrial production of N-acetyl-D-Lactosamine typically involves enzymatic synthesis due to its efficiency and selectivity. The use of ionic liquids as co-solvents can further improve the yield and purity of the product .

化学反応の分析

反応の種類: N-アセチル-D-ラクトサミンは、次のような様々な化学反応を起こします。

酸化: この反応は、特定の酸化剤によって触媒され、対応する酸化された生成物を生成することができます。

還元: 還元反応は、N-アセチル-D-ラクトサミンをその還元型に変換することができます。

置換: 置換反応は、特定の試薬を使用して、1つの官能基を別の官能基に置き換えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの様々な試薬が、制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化された誘導体を生成することができますが、還元はN-アセチル-D-ラクトサミンの還元型を生成することができます。

4. 科学研究への応用

N-アセチル-D-ラクトサミンは、科学研究で幅広い用途を持っています。

類似化合物との比較

N-acetylglucosamine: A monosaccharide that is a component of N-acetyl-D-Lactosamine.

N-acetylgalactosamine: Another monosaccharide with similar structural properties.

Lactose: A disaccharide composed of galactose and glucose, structurally similar to N-acetyl-D-Lactosamine.

Uniqueness: N-acetyl-D-Lactosamine is unique due to its specific role in cellular recognition and its involvement in the structure of human milk oligosaccharides. Its ability to interact with lectins and its significance in cancer research further distinguish it from other similar compounds .

特性

IUPAC Name |

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865623 | |

| Record name | 2-Acetamido-2-deoxy-4-O-hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32181-59-2 | |

| Record name | N-Acetyl-D-lactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)